4-bromo-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole
Overview
Description
4-Bromo-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole is a chemical compound characterized by its bromo, fluoro, and trifluoromethyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-fluorophenylhydrazine with 4-bromobutanoyl chloride in the presence of trifluoroacetic acid. The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow chemistry techniques to enhance efficiency and scalability. These methods involve the use of automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Due to its biological activity, 4-Bromo-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole is being investigated for its potential use in treating various diseases, including infections and cancer.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
4-Bromo-1-(4-fluorophenyl)-1H-pyrazole
4-Bromo-1-(4-fluorophenyl)-5-(methyl)-1H-pyrazole
4-Bromo-1-(4-fluorophenyl)-5-(chloromethyl)-1H-pyrazole
Uniqueness: 4-Bromo-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole stands out due to the presence of the trifluoromethyl group, which significantly alters its chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
4-bromo-1-(4-fluorophenyl)-5-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF4N2/c11-8-5-16-17(9(8)10(13,14)15)7-3-1-6(12)2-4-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWHYNBPGRFZLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)Br)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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